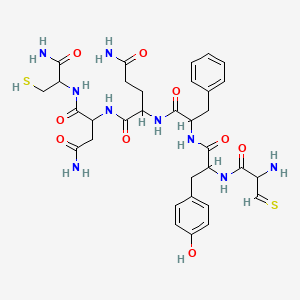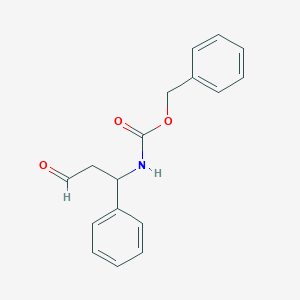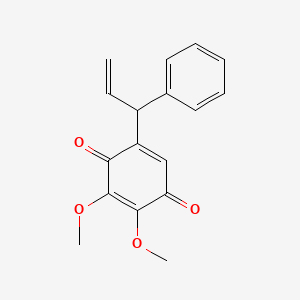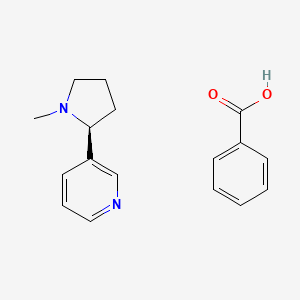
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is a synthetic peptide compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves the stepwise addition of amino acids. The process typically starts with the protection of amino groups to prevent unwanted reactions. The thioformyl groups are introduced through specific reagents under controlled conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 can undergo various chemical reactions, including:
Oxidation: The thioformyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino acid residues can participate in substitution reactions, especially at the thioformyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in protein-protein interactions.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and biochemical assays.
Wirkmechanismus
The mechanism of action of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves its interaction with specific molecular targets. The thioformyl groups play a crucial role in binding to these targets, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-DL-Gly-OBzl.HCl
- H-Gly-OBZl.HCl
Uniqueness
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is unique due to the presence of thioformyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Eigenschaften
Molekularformel |
C33H43N9O9S2 |
|---|---|
Molekulargewicht |
773.9 g/mol |
IUPAC-Name |
N-[4-amino-1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[(2-amino-3-sulfanylidenepropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51) |
InChI-Schlüssel |
FIOYAHRQRSQYSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/no-structure.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)






![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

